N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide

Anticancer screening Lipoxygenase inhibition Adenosine receptor binding

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide (CAS 953717-19-6, MFCD01121478) is a synthetic small molecule with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol. It belongs to the phenoxyacetamide class and features a 4-aminophenyl amide moiety linked to a 4-chlorophenoxyacetyl group.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 953717-19-6
Cat. No. B1319980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide
CAS953717-19-6
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18)
InChIKeyPAOXTARLLUFVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide (CAS 953717-19-6): Procurement-Relevant Identity and Physicochemical Profile


N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide (CAS 953717-19-6, MFCD01121478) is a synthetic small molecule with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol [1]. It belongs to the phenoxyacetamide class and features a 4-aminophenyl amide moiety linked to a 4-chlorophenoxyacetyl group. Computed physicochemical properties include a calculated logP (XLogP3) of 2.7, a topological polar surface area of 64.4 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. The compound is commercially available from multiple research chemical suppliers at purities typically ≥95% [1].

Why Generic Phenoxyacetamide Interchange Risks Procurement Error: The Case for N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide


Vendor catalogs list numerous close structural analogs of N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide that differ by a single substituent or regioisomeric arrangement, including the 4-chloro-3,5-dimethylphenoxy analog (sc-329890), the 4-ethylphenoxy analog (sc-329894), the 4-methoxyphenoxy analog (sc-329898), the 2-chlorophenoxy positional isomer, and the regioisomer 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide (CAS 881607-14-3) . These compounds share identical or near-identical molecular formulas and computed descriptors, yet the position and electronic nature of the aryl substituent fundamentally alter hydrogen-bonding capacity, conformational preferences, and target engagement profiles. Without compound-specific identity verification and lot-specific analytical documentation (e.g., HPLC purity, NMR confirmation), substituting one analog for another introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies or biological assay reproducibility .

Quantitative Differentiation Evidence for N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide Against Its Closest Analogs


ChEMBL Assay Hit Profile: Multi-Target Activity Fingerprint vs. Class-Level Baseline

The compound has been registered in the ChEMBL database with experimental activity data across multiple assay formats, providing a multi-target bioactivity fingerprint that distinguishes it from uncharacterized analogs. Recorded assays include: (i) in vitro inhibition of platelet 12-lipoxygenase at 30 µM [1]; (ii) binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 [1]; (iii) in vitro cell cytotoxicity against human osteosarcoma 143B cell lines after 72-hour continuous exposure [1]. However, comparator data for close analogs under identical assay conditions are not available in ChEMBL, so quantitative differentiation against a specific named analog cannot be established. The presence of confirmed activity across these three distinct target classes constitutes a broad phenotypic profile that is absent for the unsubstituted phenoxy analog (CAS 293327-23-8), the 2-chloro positional isomer, and the regioisomer (CAS 881607-14-3), none of which have curated bioactivity records in ChEMBL as of the search date [2].

Anticancer screening Lipoxygenase inhibition Adenosine receptor binding Osteosarcoma cytotoxicity

Computed Lipophilicity (XLogP3) Differentiation Against Non-Chlorinated and Di-Ortho-Substituted Analogs

The computed XLogP3 of N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide is 2.7 [1]. For the unsubstituted phenoxy analog N-(4-aminophenyl)-2-phenoxyacetamide (CAS 293327-23-8), the XLogP3 is 1.6, a reduction of 1.1 log units reflecting the absence of the chlorine atom [2]. This difference in lipophilicity can influence membrane permeability, passive diffusion rates, and non-specific protein binding. The 2-chlorophenoxy positional isomer has the same molecular formula and identical computed XLogP3 of 2.7, so lipophilicity alone does not differentiate the ortho- from para-chloro substitution [1]. The 4-chloro-3,5-dimethylphenoxy analog (sc-329890) is predicted to have a higher XLogP3 (estimated ~3.5) due to additional methyl groups, but an experimentally confirmed value is not available .

Lipophilicity Permeability Drug-likeness Physicochemical property

Hydrogen-Bond Donor Topology: Para-Aminophenyl vs. Regioisomeric Para-Aminophenoxy Arrangement

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide presents the primary amine (–NH2) on the anilide ring and the ether oxygen in the phenoxyacetyl chain, whereas its regioisomer 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide (CAS 881607-14-3) reverses this arrangement, placing the amine on the phenoxy ring and the chlorine on the anilide ring . This regioisomeric swap alters the spatial orientation of the hydrogen-bond-donating –NH2 group relative to the central amide bond and the terminal chlorine. While both isomers share identical computed hydrogen bond donor count (2) and acceptor count (3) [1], the three-dimensional positioning of these pharmacophoric features is distinct, which can result in differential binding to protein targets that require precise geometry of hydrogen-bond interactions. Quantitative binding data comparing the two regioisomers against the same target are not available in the public domain.

Hydrogen bonding Molecular recognition Regioisomerism Target engagement

Purity Specification and Analytical Traceability: Vendor-Documented ≥95% HPLC Purity as a Procurement Quality Gate

Commercial suppliers including AKSci specify a minimum purity of 95% for N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide (Catalog 1602CX) . The Chinese reference standard under Q/HWC001-2023 also provides a documented quality framework . In contrast, several structurally similar analogs listed in the same vendor catalogs lack publicly stated minimum purity thresholds or are only available as custom synthesis products without batch-specific certificates of analysis. The absence of a documented purity floor for comparator compounds—such as the 2-chlorophenoxy isomer or the regioisomer—creates procurement risk, as the actual active content may vary between lots. A 95% purity specification implies ≤5% total impurities, which is a relevant consideration for dose-response experiments where impurities at >1% can confound activity interpretation if they possess independent biological activity [1].

Quality control HPLC purity Procurement specification Reproducibility

Highest-Confidence Research Application Scenarios for N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide Based on Available Evidence


Exploratory Anticancer SAR Studies Leveraging ChEMBL-Annotated Cytotoxicity Against Osteosarcoma 143B Cells

The ChEMBL record confirms in vitro cytotoxicity against the human osteosarcoma 143B cell line after 72-hour continuous exposure [1]. This provides a starting point for structure-activity relationship (SAR) studies where the 4-chlorophenoxy substituent, the para-aminophenyl amide, and the acetamide linker can be systematically varied to probe substitution effects on cytotoxicity. The compound can serve as a reference point for evaluating the unsubstituted phenoxy analog, the 2-chloro positional isomer, and the regioisomer in parallel cytotoxicity assays. Because comparators lack pre-existing bioactivity annotation, the target compound's ChEMBL data offer the only anchor for benchmarking novel analog activity [1].

Lipoxygenase Pathway Probe: 12-Lipoxygenase Inhibition Screening at 30 µM

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. While an IC₅₀ value is not reported, this assay hit suggests potential utility as a starting scaffold for developing lipoxygenase modulators. Researchers investigating inflammatory or cancer-related eicosanoid pathways may use this compound as a chemical probe to test whether 4-chlorophenoxyacetamides exhibit pathway-specific activity. Procurement of the exact CAS number ensures that the purchased material corresponds to the entity tested in the ChEMBL-deposited assay, avoiding the risk of structure-activity mismatch [1].

A2 Adenosine Receptor Binding Studies Using Radioligand Displacement Assays

ChEMBL records binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 as the radioligand [1]. Although a specific Kᵢ or IC₅₀ value is not provided, the annotation confirms that the compound interacts with this G-protein-coupled receptor target. This supports its use in radioligand binding assays for adenosine receptor subtype profiling, where regioisomeric and substituent-varied analogs can be compared under identical assay conditions to establish preliminary SAR. The documented XLogP3 of 2.7 [2] is within the range associated with CNS permeability, suggesting potential relevance for central adenosine receptor studies.

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

The compound is available with a documented ≥95% HPLC purity specification and is listed under a Chinese reference standard (Q/HWC001-2023) [1][2]. This makes it suitable as a calibration standard for chromatographic method development, particularly when establishing HPLC or LC-MS methods to separate it from its positional isomers and regioisomers. The computed logP difference of 1.1 units between the 4-chloro and unsubstituted analogs [3] provides a basis for developing gradient elution protocols that resolve these structurally similar compounds.

Quote Request

Request a Quote for N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.